2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile
Description
2-((2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile is a synthetic organic compound that has gained attention in various fields of scientific research
Properties
IUPAC Name |
2-[[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3/c22-11-15-4-1-2-5-16(15)12-25-9-3-6-17(25)21-23-20(24-28-21)14-7-8-18-19(10-14)27-13-26-18/h1-10H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZALHUTYUFOWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC5=CC=CC=C5C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of Benzo[d][1,3]dioxole Derivative: : This step includes the reaction of catechol with paraformaldehyde in the presence of hydrochloric acid, forming the benzo[d][1,3]dioxole core.
Oxadiazole Ring Formation: : The benzo[d][1,3]dioxole derivative undergoes cyclization with nitrile oxide, forming the 1,2,4-oxadiazole ring.
Pyrrole Derivative Synthesis: : The oxadiazole intermediate is then reacted with an appropriate pyrrole derivative under acidic conditions.
Coupling Reaction: : Finally, the pyrrole derivative is coupled with a benzonitrile derivative using standard coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production often involves optimization of the synthetic routes mentioned above to increase yield and purity. Catalysts and specific reaction conditions are tailored to scale up the reactions. Use of continuous flow reactors may also be employed for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : It can undergo oxidation reactions, primarily at the pyrrole ring.
Reduction: : The compound may be reduced, especially at the benzonitrile moiety, to form corresponding amines.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible on the aromatic rings.
Common Reagents and Conditions Used
Oxidation Reagents: : Potassium permanganate, chromic acid.
Reduction Reagents: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: : Halogens, nucleophiles like thiolates and amines.
Major Products Formed from These Reactions
Oxidation Products: : Ketones or carboxylic acids depending on the extent of oxidation.
Reduction Products: : Corresponding amines and alcohols.
Substitution Products: : Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in various metal-catalyzed reactions.
Synthesis: : Intermediate in the synthesis of more complex organic molecules.
Biology
Drug Discovery: : Potential scaffold for designing new pharmaceuticals due to its ability to interact with biological targets.
Medicine
Therapeutics: : Investigated for anti-inflammatory and anticancer activities.
Industry
Materials Science: : Used in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, influencing various biochemical pathways. The compound's multi-ring structure allows it to fit into binding sites of target proteins, potentially inhibiting or activating them.
Comparison with Similar Compounds
2-((2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile is unique compared to similar compounds like:
2-((2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzamide
2-((2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzylamine
These compounds share similar structural features but differ in their functional groups, which significantly affects their reactivity and applications. The benzonitrile group in this compound offers unique electronic properties that make it stand out for specific applications in medicinal chemistry and materials science.
Biological Activity
The compound 2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile represents a novel structure in medicinal chemistry, particularly noted for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects supported by diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzo[d][1,3]dioxole moiety : Known for its role in various bioactive compounds.
- Oxadiazole ring : Associated with diverse biological activities including antimicrobial and anticancer effects.
- Pyrrole unit : Often found in pharmaceuticals and known for its biological significance.
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, studies have shown that related compounds with benzo[d][1,3]dioxole moieties demonstrate potent cytotoxicity against various cancer cell lines:
The anticancer mechanisms include:
- Inhibition of EGFR : A critical pathway in cancer cell proliferation.
- Induction of Apoptosis : Evaluated through annexin V-FITC assays and mitochondrial pathway proteins such as Bax and Bcl-2.
The mechanisms underlying the anticancer activity of this compound can be attributed to:
- Cell Cycle Arrest : Studies indicate that compounds similar to benzo[d][1,3]dioxole induce cell cycle arrest at various phases.
- Mitochondrial Dysfunction : The compound may disrupt mitochondrial membrane potential leading to apoptosis.
- Inhibition of Key Enzymes : The oxadiazole moiety may inhibit enzymes involved in tumor growth.
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have demonstrated additional biological activities:
- Antimicrobial Activity : Several derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity Type | Reference |
|---|---|---|
| Benzotriazole derivatives | Antibacterial | |
| Benzodioxole derivatives | Antifungal (Candida spp.) |
Case Studies
A notable case study involved the evaluation of a series of benzo[d][1,3]dioxole derivatives which were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The results indicated that modifications on the dioxole ring significantly influenced the potency of these compounds against cancer cells while maintaining low toxicity towards normal cells.
Q & A
Q. What are the key steps in synthesizing 2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile, and how can reaction conditions be optimized?
The synthesis typically involves:
Formation of the oxadiazole ring : Reacting a benzo[d][1,3]dioxol-5-yl carbonyl derivative with a nitrile-containing precursor under reflux with ammonium acetate .
Pyrrole functionalization : Introducing the pyrrole moiety via cyclization using hydrazine derivatives, followed by alkylation with a benzonitrile-containing electrophile (e.g., bromomethylbenzonitrile) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Optimization : Adjust reaction time (monitored via TLC), temperature (80–120°C), and stoichiometry of reagents (1:1.2 molar ratio of oxadiazole to pyrrole intermediate) to improve yields (typically 50–70%) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., OCH2O protons at δ 5.93 ppm in benzo[d][1,3]dioxole; pyrrole protons at δ 5.35–3.48 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (e.g., observed [M+H]+ at 480.28 vs. calculated 480.20) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How should solubility and stability be managed during experimental workflows?
- Solubility : Use polar aprotic solvents (DMSO, DMF) for biological assays; THF/water mixtures (1:1) for synthetic steps .
- Stability : Store at –20°C in airtight, light-protected vials. Avoid prolonged exposure to moisture or basic conditions to prevent oxadiazole ring hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Core modifications : Replace the benzo[d][1,3]dioxole group with bioisosteres (e.g., 3,4-dimethoxyphenyl) to modulate lipophilicity .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) on the pyrrole ring to improve metabolic stability .
- Validation : Test binding affinity (e.g., IC50 < 10 nM for FLAP inhibition) and functional activity in human whole-blood assays (e.g., LTB4 suppression) .
Q. What computational strategies predict target interactions and physicochemical properties?
- Molecular docking : Use AutoDock Vina to model interactions with targets like 5-lipoxygenase-activating protein (FLAP). Focus on hydrogen bonding with oxadiazole and π-π stacking with benzonitrile .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
- ADMET prediction : SwissADME to estimate logP (target < 3), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 inhibition risks .
Q. How can contradictory biological data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Metabolic stability : Assess hepatic microsomal degradation (e.g., t1/2 in mouse liver microsomes) to identify rapid clearance .
- Protein binding : Use equilibrium dialysis to measure free fraction differences between species .
- Assay conditions : Validate in vitro results with ex vivo models (e.g., murine whole blood) to mimic physiological matrices .
Q. What mechanistic studies elucidate the compound’s mode of action?
- Target engagement : Fluorescence polarization assays with recombinant FLAP protein to measure direct binding .
- Pathway analysis : RNA-seq or proteomics to identify downstream effects (e.g., arachidonic acid pathway suppression) .
- Mutagenesis : Create FLAP mutants (e.g., W21A) to confirm critical binding residues .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Step | Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Benzo[d][1,3]dioxol-5-yl oxadiazole | NH2NH2, EtOH, 80°C, 12 hr | 65 | |
| 2 | Pyrrole-alkylated derivative | K2CO3, DMF, 100°C, 6 hr | 58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
